REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]2[N:4]([C:9]([C:12]([OH:14])=O)=[CH:10][N:11]=2)[N:5]=[C:6]([Cl:8])[CH:7]=1.ClC1C=C(Cl)C2N(C(C(O)=O)=CN=2)N=1.C(Cl)(=O)C(Cl)=O.C(N(CC)CC)C.[N:42]1[CH:47]=[CH:46][C:45]([NH2:48])=[CH:44][CH:43]=1.ClC1C=C(Cl)C2N(C(C(NC3C=CN=CC=3)=O)=CN=2)N=1>ClCCl.CN(C1C=CN=CC=1)C>[Br:1][C:2]1[C:3]2[N:4]([C:9]([C:12]([NH:48][C:45]3[CH:46]=[CH:47][N:42]=[CH:43][CH:44]=3)=[O:14])=[CH:10][N:11]=2)[N:5]=[C:6]([Cl:8])[CH:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=2N(N=C(C1)Cl)C(=CN2)C(=O)O
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=2N(N1)C(=CN2)C(=O)O)Cl
|
Name
|
|
Quantity
|
1.077 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.451 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
152 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=2N(N1)C(=CN2)C(=O)NC2=CC=NC=C2)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 25° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a 2 dram vial was added
|
Type
|
CUSTOM
|
Details
|
The solvent and excess oxalyl chloride were removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dichloromethane (2 mL)
|
Type
|
STIRRING
|
Details
|
The reaction solution was stirred at 25° C. for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The solution was quenched with dichloromethane
|
Type
|
WASH
|
Details
|
washed 2× with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=2N(N=C(C1)Cl)C(=CN2)C(=O)NC2=CC=NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.656 mmol | |
AMOUNT: MASS | 202 mg | |
YIELD: PERCENTYIELD | 60.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |